3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one is a heterocyclic compound that features a triazole ring attached to a cyclohexanone moiety.
Mechanism of Action
Target of Action
1,2,3-triazoles, the core structure of this compound, have been found to interact with a wide range of biological targets . They have been used in drug discovery and have found applications in various fields such as organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Mode of Action
1,2,3-triazoles are known to interact with the amino acids present in the active site of their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
1,2,3-triazoles have been associated with a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitubercular, antitumoral, and antiviral properties .
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features could potentially influence the bioavailability of 3-(2H-1,2,3-Triazole-2-yl)cyclohexanone.
Result of Action
1,2,3-triazoles have been associated with a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the tautomer of 1,2,3-triazoles is more stable in solution, while the 2h-isomer is more stable in the gas phase . This suggests that the environment could potentially influence the stability and efficacy of 3-(2H-1,2,3-Triazole-2-yl)cyclohexanone.
Biochemical Analysis
Biochemical Properties
3-(2H-1,2,3-Triazole-2-yl)cyclohexanone, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction is due to its aromatic character, strong dipole moment, and hydrogen bonding ability . These features make it structurally similar to the amide bond, mimicking an E or a Z amide bond .
Cellular Effects
Derivatives of triazoles have shown significant activity, with low cytotoxicity against liver cells (hepatoma HepG2) and kidney cells (BGM), thereby exhibiting a high therapeutic index .
Molecular Mechanism
Triazoles generally exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Metabolic Pathways
Triazoles are known to interact with a variety of enzymes and receptors in the biological system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one typically involves the formation of the triazole ring followed by its attachment to the cyclohexanone. . The reaction conditions often include the use of solvents like water or dimethyl sulfoxide (DMSO) and can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve scalable and efficient synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone oxides.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and sensors.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.
1,3,4-Triazole: Known for its antimicrobial and anticancer properties, but with a different arrangement of nitrogen atoms in the ring.
Uniqueness
3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one is unique due to its specific combination of the triazole ring and cyclohexanone moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-(triazol-2-yl)cyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h4-5,7H,1-3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXANBZZRXGOKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2N=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.